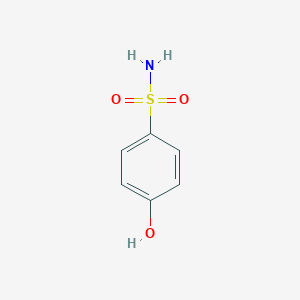

4-Hydroxybenzenesulfonamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRCLGLKRZLKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061797 | |

| Record name | Benzenesulfonamide, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-43-8 | |

| Record name | 4-Hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIT7R7VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzenesulfonamide

Established Synthetic Routes to 4-Hydroxybenzenesulfonamide and its Precursors

The foundational methods for synthesizing this compound and its precursors primarily involve direct functionalization of benzene (B151609) rings and subsequent modifications.

Sulfonylation and N-Alkylation Pathways

A common route to this compound involves the sulfonation of a protected phenol (B47542) or a phenol derivative, followed by amination. For instance, chlorosulfonation of 2-nitroanisole (B33030) yields 4-methoxy-3-nitrobenzenesulfonyl chloride, which can then be converted to the corresponding sulfonamide. tandfonline.com Subsequent hydrolysis of the methoxy (B1213986) group and reduction of the nitro group can provide access to aminohydroxybenzenesulfonamide derivatives. tandfonline.com

Another key reaction is the direct sulfonylation of phenols. However, this often leads to a mixture of ortho and para isomers, with the para isomer typically predominating. google.com To circumvent this, strategies involving protecting groups or starting from pre-functionalized precursors are often employed. For example, 4-methoxy-N,N-dimethylbenzenesulfonamide can be demethylated using aluminum chloride in benzene to yield 4-hydroxy-N,N-dimethylbenzenesulfonamide. prepchem.com

N-alkylation of the sulfonamide group is a fundamental transformation for introducing diversity. This can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. dnu.dp.ua For example, N-allyl-N-α-methylbenzyl-4-hydroxybenzenesulfonamide can be synthesized by reacting N-allyl-N-α-methylbenzylamine with a sulfonyl chloride precursor in the presence of potassium carbonate. prepchem.com More advanced methods for N-alkylation utilize alcohols as alkylating agents, often catalyzed by transition metals like iron(II) or ruthenium(II), which is considered a more environmentally benign approach. dnu.dp.uaresearchgate.net

| Reaction Type | Reactants | Reagents/Catalysts | Product |

| Sulfonylation | 2-Nitroanisole | Chlorosulfonic acid | 4-Methoxy-3-nitrobenzenesulfonyl chloride |

| Demethylation | 4-Methoxy-N,N-dimethylbenzenesulfonamide | Aluminum chloride, Benzene | 4-Hydroxy-N,N-dimethylbenzenesulfonamide |

| N-Alkylation | N-allyl-N-α-methylbenzylamine | 4-Hydroxybenzenesulfonyl chloride precursor, Potassium carbonate | N-allyl-N-α-methylbenzyl-4-hydroxybenzenesulfonamide |

| N-Alkylation | Sulfonamide, Benzylic alcohol | FeCl2, K2CO3 | N-alkylated sulfonamide |

Modifications of Benzene Ring Substituents

Modifying the substituents on the benzene ring is a critical strategy for tuning the properties of this compound derivatives. Key transformations include nitration and subsequent reduction. For example, this compound can be nitrated to form 4-hydroxy-3-nitrobenzenesulfonamide. chemicalbook.com The resulting nitro group can then be reduced to an amino group using various reducing agents, such as palladium on carbon (Pd/C) with ammonium (B1175870) formate, providing a versatile handle for further functionalization.

The amino group itself can be further modified. For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) is a key intermediate for synthesizing a variety of derivatives. mdpi.comnih.gov It can undergo condensation reactions with aldehydes to form Schiff bases or react with other electrophiles to introduce diverse functionalities. mdpi.com These modifications can significantly alter the biological activity of the resulting compounds. mdpi.com

| Reaction Type | Starting Material | Reagents | Product |

| Nitration | This compound | Nitric acid, Sulfuric acid | 4-Hydroxy-3-nitrobenzenesulfonamide chemicalbook.com |

| Reduction | 4-Hydroxy-3-nitrobenzenesulfonamide | Palladium on carbon (Pd/C), Ammonium formate | 3-Amino-4-hydroxybenzenesulfonamide |

| Schiff Base Formation | 3-Amino-4-hydroxybenzenesulfonamide, Aromatic aldehyde | Propan-2-ol | Schiff base derivative mdpi.com |

Advanced Synthetic Strategies for this compound Derivatives

More sophisticated synthetic methods have been developed to create complex derivatives of this compound with high precision and efficiency.

O-Alkylation Reactions

The phenolic hydroxyl group of this compound is a prime site for modification. O-alkylation, the attachment of an alkyl group to this oxygen atom, can be achieved under basic conditions. For example, the reaction of a this compound derivative with ethyl iodide in the presence of a strong base like potassium hydroxide (B78521) and potassium carbonate in DMF leads to the corresponding O-alkylated product. mdpi.comnih.gov This modification can be used to modulate the compound's solubility and interaction with biological targets. mdpi.com

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups. organic-chemistry.org In the context of this compound, this reaction can be used to couple the phenolic hydroxyl group with various nucleophiles. vulcanchem.com The reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgcommonorganicchemistry.com This method allows for the formation of ethers and other derivatives under mild conditions and with a high degree of control. organic-chemistry.org

Coupling Reactions for Amide Synthesis

The sulfonamide nitrogen can also be a site for further functionalization, although less common than O-alkylation. More significantly, for derivatives containing a carboxylic acid group, standard peptide coupling reagents can be employed to form amide bonds. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) are effective for coupling carboxylic acids with amines to form amides. nih.gov Another common coupling reagent is N,N'-dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation between a carboxylic acid and an amine. youtube.comyoutube.com These reactions are fundamental in medicinal chemistry for linking the this compound core to other molecular fragments.

Click Chemistry Approaches

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been employed in the modification of this compound. A key strategy involves the introduction of a terminal alkyne or azide (B81097) group onto the this compound core, enabling its subsequent conjugation with other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

For instance, this compound can be alkylated with propargyl bromide in the presence of a base like potassium carbonate to install a terminal alkyne. thieme-connect.com This propargylated intermediate serves as a versatile building block for click reactions. In one study, this approach was used to synthesize a panel of N-arylsulfonylated succinimides as activity-based probes. thieme-connect.com The terminal alkyne on the this compound derivative allows for its attachment to azide-tagged molecules. thieme-connect.com

Similarly, 4-(2-azidoethoxy)benzenesulfonamide can be synthesized from this compound, introducing an azide functionality ready for reaction with alkyne-containing partners. The 1,2,3-triazole linker formed through this click reaction is noted for its stability and positive impact on the binding efficacy to various enzyme isoforms. mdpi.com This approach has been instrumental in developing potent and selective inhibitors for enzymes like carbonic anhydrases. mdpi.comnih.gov

Superacid-Mediated Synthesis

Superacid systems, such as a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF/SbF5), provide a powerful medium for the synthesis of certain sulfonamide derivatives that may be difficult to obtain through conventional methods. nih.gov This methodology has been particularly useful in the synthesis of halogen-containing N-substituted 4-aminobenzenesulfonamides. nih.gov While direct superacid-mediated synthesis of this compound itself is not extensively detailed, the application of this technique to closely related aminobenzenesulfonamides highlights its potential for creating novel sulfonamide structures. The presence of fluorine atoms introduced under superacid conditions has been shown to significantly influence the inhibitory activity of these compounds against certain enzymes. nih.gov

Derivatization Approaches for Structural Diversification

The this compound scaffold is a versatile starting point for generating a wide array of derivatives. These modifications are often aimed at enhancing biological activity, selectivity, and pharmacokinetic properties.

Tail Approach in Sulfonamide Design

The "tail approach" is a prominent drug design strategy that involves modifying a portion of the molecule, the "tail," which is appended to the primary pharmacophore—in this case, the benzenesulfonamide (B165840) group. tandfonline.comnih.gov This approach aims to improve interactions with the outer regions of an enzyme's active site, thereby enhancing potency and isoform selectivity. tandfonline.com For this compound, this often involves derivatization of the hydroxyl or sulfonamide group to introduce various chemical tails.

This strategy has been successfully applied in the design of carbonic anhydrase inhibitors. nih.govresearchgate.net By attaching different chemical moieties to the this compound core, researchers can fine-tune the inhibitor's binding to specific carbonic anhydrase isoforms. nih.govacs.org The tails can be designed to interact with both hydrophobic and hydrophilic regions of the active site. nih.gov For example, ether or thioether moieties have been incorporated into benzenesulfonamides to create novel inhibitors. acs.org The flexibility of linkers, such as ureido groups, allows the tails to bind to diverse regions of the active site entrance, which is a key factor in achieving isoform selectivity. researchgate.net

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings is a common and effective strategy for diversifying the structure and modulating the properties of this compound derivatives. Heterocycles can introduce a range of electronic and steric features, as well as potential hydrogen bonding sites, which can significantly influence biological activity.

For example, piperazine (B1678402) rings have been incorporated into the structure of this compound derivatives to develop potent carbonic anhydrase inhibitors. researchgate.net Schiff base formation from 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes leads to compounds with a C=N double bond, which is a precursor for synthesizing various heterocyclic systems. nih.govmdpi.com These Schiff bases can be cyclized to form imidazol-2-one derivatives. nih.gov The imidazole (B134444) core, being electron-rich, is known to interact with a variety of enzymes and receptors. nih.govmdpi.com Other heterocyclic systems, such as oxazine, thiazine, and pyrimidine (B1678525) derivatives, have been synthesized from chalcone (B49325) derivatives of 3-hydroxy-4-aminobenzene sulfonamide. rjptonline.orgresearchgate.net

Formation of Azo Compounds

The derivatization of this compound and its amino-substituted analogues to form azo compounds is a well-established chemical transformation. This typically involves the diazotization of an amino group on the benzenesulfonamide ring, followed by coupling with a suitable aromatic or activated methylene (B1212753) compound.

For instance, 3-hydroxy-4-aminobenzenesulfonamide can be diazotized and coupled with acetylacetone (B45752) to form an azo compound. rjptonline.orgresearchgate.net This azo derivative can then serve as a precursor for further modifications, such as the synthesis of chalcones. rjptonline.orgresearchgate.net Azo compounds derived from this compound have applications as dyes and have been studied for their interactions with enzymes. ontosight.aiasm.org The azo linkage introduces a chromophore and can significantly alter the electronic and steric properties of the parent molecule. ontosight.ai

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation of the sulfonamide group (-SO2NH2) are fundamental strategies for creating secondary and tertiary sulfonamides, which can exhibit different biological profiles compared to the primary sulfonamide.

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents. For example, the reaction of sulfonamides with alkyl halides in the presence of a base is a common method. dnu.dp.ua More advanced methods, such as copper-catalyzed metallaphotoredox reactions, have been developed for the N-alkylation of a broad range of N-nucleophiles, including sulfonamides, under mild conditions. princeton.edu These methods allow for the introduction of diverse alkyl groups, including primary, secondary, and tertiary fragments. princeton.edu The Mitsunobu reaction provides another route for N-alkylation, for instance, by reacting this compound with an alcohol. thieme-connect.comnih.gov

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like carboxylic acid chlorides or anhydrides. researchgate.net This reaction can be catalyzed by acid catalysts, such as metal hydrogen sulfates, under solvent-free conditions to produce N-acylsulfonamides. researchgate.net These acylated derivatives can exhibit distinct chemical and biological properties.

Pharmacological and Biological Research on 4 Hydroxybenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 4-Hydroxybenzenesulfonamide have been extensively investigated for their inhibitory effects on several enzyme families, most notably carbonic anhydrases. nih.gov The sulfonamide moiety is a key pharmacophore that interacts with the zinc ion present in the active site of these metalloenzymes. mdpi.comnih.gov

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases (CAs) are a group of zinc-dependent metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and biosynthetic reactions. mdpi.comacs.org There are several human (h) CA isoforms, and the development of isoform-selective inhibitors is a significant area of research. Derivatives of this compound have shown promise as inhibitors of various hCA isozymes, with some exhibiting selectivity for specific isoforms. mdpi.comacs.org

Human Carbonic Anhydrase I (hCA I) is a cytosolic isoform found in high concentrations in red blood cells. mdpi.com Several derivatives of this compound have been evaluated for their inhibitory activity against hCA I.

A series of 4-sulfamoylphenyl-ω-aminoalkyl ethers, derived from this compound, demonstrated varied inhibitory potential against hCA I. acs.org The Boc-protected derivatives (compounds 4a-e ) were found to be potent inhibitors, with inhibition constants (Kᵢ) in the low nanomolar range. acs.orgsemanticscholar.org In contrast, their deprotected amine counterparts (compounds 5a-e ) were less effective. acs.orgsemanticscholar.org For instance, fluorescein-containing derivatives 7a and 7b were effective hCA I inhibitors, while tetramethylrhodamine (B1193902) derivatives 9a and 9b showed weaker inhibition. acs.org

In another study, phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) were synthesized and tested. unifi.it Most of these compounds were weak inhibitors of hCA I, with the unsubstituted parent compound 1 having a Kᵢ of 5354.1 nM. unifi.it However, some derivatives incorporating uracil (B121893) and adenine (B156593) moieties showed weak nanomolar inhibition. nih.gov Specifically, derivatives 4 , 6 , and 12 with linkers at the 4-position of the benzenesulfonamide (B165840) scaffold were noted as weak inhibitors. nih.gov

Research on phenyl(thio)phosphon(amid)ate benzenesulfonamides revealed that these derivatives generally exhibit feeble inhibition of hCA I, with Kᵢ values in the high nanomolar to low micromolar range. nih.gov Phosphonic acid 3 and primary phosphonamidate 15 were the most potent in this series, likely due to less steric hindrance. nih.gov

| Compound/Derivative Class | Inhibition Constant (Kᵢ) | Reference |

| Boc-protected 4-sulfamoylphenyl-ω-aminoalkyl ethers (4a-e) | 5.3–41.2 nM | acs.orgsemanticscholar.org |

| Deprotected amine 4-sulfamoylphenyl-ω-aminoalkyl ethers (5d, 5e) | 52.5–90.9 nM | acs.orgsemanticscholar.org |

| 3-Amino-4-hydroxybenzenesulfonamide (1) | 5354.1 nM | unifi.it |

| Phenyl(thio)phosphon(amid)ate benzenesulfonamides (3-22) | 195.1–8345 nM | nih.gov |

| Uracil/Adenine derivatives (4, 6, 12) | 256.2–658.9 nM | nih.gov |

Human Carbonic Anhydrase II (hCA II) is a physiologically dominant and rapid cytosolic isoform. tandfonline.com It is a primary target for many clinically used CA inhibitors. mdpi.com Derivatives of this compound have demonstrated significant inhibitory activity against hCA II.

In the study of 4-sulfamoylphenyl-ω-aminoalkyl ethers, most derivatives were highly effective hCA II inhibitors, with Kᵢ values ranging from 3.9 to 8.9 nM, making them more potent than the standard drug acetazolamide. acs.orgsemanticscholar.org The five BOC-protected derivatives 4a–4e showed consistent and strong inhibitory power. acs.orgsemanticscholar.org

Conversely, phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide were generally weak inhibitors of hCA II. unifi.it The 2,5-dimethylphenylureido derivative 15 was the most potent in this series with a Kᵢ of 94.3 nM. unifi.it

Phenyl(thio)phosphon(amid)ate derivatives of this compound were found to be effective hCA II inhibitors, with most compounds exhibiting Kᵢ values below 100 nM (ranging from 1.7–64.8 nM). nih.gov Notably, propargyl and bis-sulfamoyl phosphonates 7 and 10 , and several phosphonamidates (18 , 19 , 20 , 22 ) had Kᵢ values below 10 nM. nih.gov

A series of indole-based benzenesulfonamides also showed potent and selective inhibition of hCA II. nih.gov Compounds 2a , 2b , 2c , 2d , 2f , 2h , and 2o displayed Kᵢ values in the low nanomolar range, with compound 2a being the most potent at 5.9 nM. nih.gov

| Compound/Derivative Class | Inhibition Constant (Kᵢ) | Reference |

| 4-sulfamoylphenyl-ω-aminoalkyl ethers (excluding 5a, 5b, 9a, 9b) | 3.9–8.9 nM | acs.orgsemanticscholar.org |

| 2,5-dimethylphenylureido derivative (15) | 94.3 nM | unifi.it |

| Phenyl(thio)phosphon(amid)ate derivatives (3-22, excluding 12) | 1.7–64.8 nM | nih.gov |

| Indole-based benzenesulfonamide (2a) | 5.9 nM | nih.gov |

| Indole-based benzenesulfonamides (2b, 2c, 2d, 2f, 2h, 2o) | 7.1–16.0 nM | nih.gov |

Human Carbonic Anhydrase IV (hCA IV) is a membrane-associated isoform. nih.gov Inhibition studies on this compound derivatives have shown varied efficacy against hCA IV.

In a study of phenyl(thio)phosphon(amid)ate derivatives, hCA IV was the least inhibited isoform, with most compounds having Kᵢ values above 500 nM. nih.gov However, phosphonates 3–5 and 10 , and phosphonamidates 15 and 17–19 showed some inhibition in the range of 120–450 nM, while N-methylpiperazine derivative 20 had a Kᵢ of 76.9 nM. nih.gov

Derivatives incorporating uracil and adenine moieties with a triazole linker exhibited medium nanomolar inhibition of hCA IV, with Kᵢ values between 211.4 nM and 386.7 nM. nih.gov The ether derivative 32 showed a Kᵢ of 173.5 nM. nih.gov

| Compound/Derivative Class | Inhibition Constant (Kᵢ) | Reference |

| Phenyl(thio)phosphon(amid)ates (3-5, 10, 15, 17-19) | 120–450 nM | nih.gov |

| N-methylpiperazine derivative (20) | 76.9 nM | nih.gov |

| Uracil/Adenine derivatives with triazole linker (11-12, 15-16) | 211.4–386.7 nM | nih.gov |

| Ether derivative (32) | 173.5 nM | nih.gov |

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane, tumor-associated isoform and a validated target for anticancer drugs. nih.govmdpi.com Derivatives of this compound have been a major focus for developing selective hCA IX inhibitors.

A series of 4-sulfamoylphenyl-ω-aminoalkyl ethers showed that while most were effective against multiple isoforms, compound 9a was identified as a selective hCA IX inhibitor with a Kᵢ of 9.6 nM. acs.org

Phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide displayed significant hCA IX inhibition. unifi.it Compounds 9 , 11 , and 13 were the most potent inhibitors in this series, with Kᵢ values of 2.9, 2.6, and 2.6 nM, respectively. unifi.it These were more potent than the standard acetazolamide. unifi.it

In a study on aromatic sulfonamides with a sulfonic acid tail, most derivatives potently inhibited hCA IX, with Kᵢ values ranging from 3.2 to 459.4 nM. mdpi.com Similarly, a series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives containing a 5-oxopyrrolidine fragment showed high affinity and selectivity for hCA IX. mdpi.com Modification of the lead compound 28 (K_d = 14 μM) to its methyl ester 29 enhanced binding to hCA IX (K_d = 7.1 μM). mdpi.com

| Compound/Derivative Class | Inhibition/Dissociation Constant (Kᵢ/K_d) | Reference |

| 4-sulfamoylphenyl-ω-aminoalkyl ether (9a) | 9.6 nM | acs.org |

| Phenylureido derivatives (9, 11, 13) | 2.6–2.9 nM | unifi.it |

| Aromatic sulfonamides with sulfonic acid tail (30-51) | 3.2–459.4 nM | mdpi.com |

| 5-oxopyrrolidine derivative (28) | 14 μM | mdpi.com |

| Methyl ester of 5-oxopyrrolidine derivative (29) | 7.1 μM | mdpi.com |

Human Carbonic Anhydrase XII (hCA XII) is another transmembrane, tumor-associated isoform. unifi.itmdpi.com Like hCA IX, it is a target for cancer therapy.

The 4-sulfamoylphenyl-ω-aminoalkyl ether series demonstrated excellent hCA XII inhibitory activity, with most compounds having Kᵢ values between 5.4 and 9.6 nM. acs.org However, compounds 5a and 9b were medium potency inhibitors (Kᵢ of 36.7–88.5 nM), and 9a was an ineffective inhibitor (Kᵢ of 609 nM). acs.org

Phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide were also potent inhibitors of hCA XII. unifi.itscispace.com While some derivatives showed weak to moderate inhibition, many others displayed low nanomolar potency, comparable to the standard acetazolamide. unifi.itscispace.com

Aromatic sulfonamides incorporating a sulfonic acid tail were also found to be potent inhibitors of hCA XII. mdpi.com

| Compound/Derivative Class | Inhibition Constant (Kᵢ) | Reference |

| 4-sulfamoylphenyl-ω-aminoalkyl ethers (most) | 5.4–9.6 nM | acs.org |

| 4-sulfamoylphenyl-ω-aminoalkyl ethers (5a, 9b) | 36.7–88.5 nM | acs.org |

| Phenylureido derivatives | Low nanomolar range | unifi.itscispace.com |

| Aromatic sulfonamides with sulfonic acid tail | Potent inhibitors | mdpi.com |

Other Enzyme Targets

The therapeutic potential of this compound derivatives extends beyond carbonic anhydrase inhibition, with studies exploring their effects on a variety of other clinically relevant enzymes.

Sulfonamides, the class of compounds to which this compound belongs, are well-established inhibitors of dihydropteroate (B1496061) synthase (DHPS). wikipedia.org This enzyme is critical for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. wikipedia.org By competitively inhibiting DHPS, these compounds disrupt the production of nucleic acids, leading to a bacteriostatic effect that halts bacterial growth and division. wikipedia.orgresearchgate.net This mechanism underlies the antibacterial activity of sulfonamide drugs. wikipedia.orgresearchgate.net

Derivatives of this compound have emerged as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes including platelet aggregation, inflammation, and cancer. nih.govwipo.int A notable scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been optimized through medicinal chemistry to yield compounds with nanomolar potency against 12-LOX. nih.govwipo.inttechnologypublisher.com These derivatives exhibit excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.govwipo.int

Table 2: 12-Lipoxygenase (12-LOX) Inhibition by this compound Derivatives

| Compound Scaffold | Key Features | Biological Effects | Reference(s) |

|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Nanomolar potency against 12-LOX, high selectivity | Inhibit PAR-4 induced platelet aggregation and calcium mobilization, reduce 12-HETE in beta-cells | nih.govwipo.int |

Research has also explored the potential of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity. molaid.com Additionally, 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide (B10844377) derivatives have been designed and synthesized to be evaluated as selective COX-2 inhibitors. drugbank.com Furthermore, N-hydroxy-valdecoxib, an analog of the known COX-2 inhibitor valdecoxib, acts as a prodrug that is metabolically activated to its pharmacologically active form. researchgate.net Other research has focused on 1,2,4-triazole (B32235) derivatives of 2-hydroxybenzenesulfonamide, which have shown excellent selectivity as COX-2 inhibitors. google.com

Derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP IV), a key enzyme in glucose homeostasis. nih.govacs.org Inhibition of DPP IV is a therapeutic strategy for type 2 diabetes. semanticscholar.org A morphing strategy starting from the α1-AR inhibitor WB-4101 led to the development of a compound with satisfactory DPP IV inhibition (IC50: 0.0490 μM) and a good selectivity profile against carbonic anhydrase isoforms. nih.govacs.org The synthesis of these derivatives involved nucleophilic substitution reactions with various substituted this compound precursors. nih.govacs.org Other studies have also identified coumarin-based sulfonamides and bisindole derivatives as potential DPP-IV inhibitors. semanticscholar.orgpastic.gov.pk

Table 3: Dipeptidyl Peptidase IV (DPP IV) Inhibition by this compound Derivatives

| Compound Class | Key Findings | IC50 Values | Reference(s) |

|---|---|---|---|

| WB-4101 derivative (Compound 12) | Satisfactory DPP IV inhibition with good CA selectivity | DPP IV: 0.0490 μM | nih.govacs.org |

| Coumarin-based sulfonamides (6i and 6j) | Significant DPP-IV inhibition | 10.98 μM and 10.14 μM | semanticscholar.org |

| Bisindole derivatives | Significant inhibition of CA-II, also screened for DPP-IV | 15.6 – 28.86 μM (for CA-II) | pastic.gov.pk |

In the fight against antibiotic resistance, this compound derivatives have been explored as inhibitors of metallo-β-lactamases (MBLs). nih.govnih.govmdpi.com These enzymes confer resistance to a broad range of β-lactam antibiotics, and there are currently no clinically available inhibitors for them. nih.govnih.govmdpi.com Meta-substituted benzenesulfonamides have been identified as a potent scaffold for ImiS MBL inhibitors, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov For instance, one of the most effective inhibitors demonstrated an IC50 value of 0.11 μM. nih.gov These inhibitors are proposed to work by binding to the zinc ions in the active site of the enzyme. mdpi.com

Table 4: Metallo-β-Lactamase (MBL) Inhibition by this compound Derivatives

| Compound Scaffold | Target MBL | Inhibition Data | Key Findings | Reference(s) |

|---|---|---|---|---|

| meta-Substituted benzenesulfonamides | ImiS | IC50 = 0.11–9.3 μM | Specific inhibition, with some compounds showing partially mixed inhibition. Low cytotoxicity. | nih.gov |

Investigations into Antimicrobial Activities

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents, and derivatives of this compound have been investigated for this purpose. Schiff bases derived from 3-amino-4-hydroxybenzenesulfonamide are reported to possess antibacterial properties. nih.govresearchgate.net In one study, newly synthesized sulfonamide derivatives showed moderate activity against Escherichia coli. mdpi.com Another investigation into benzenesulfonamide derivatives revealed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 6.63 mg/mL.

Antibacterial Efficacy of this compound Derivatives

| Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide Derivatives | Escherichia coli | Moderate Activity (exact MIC not specified) |

| Benzenesulfonamide Derivatives | Staphylococcus aureus | 6.63 mg/mL |

Derivatives of this compound have also been evaluated for their antifungal potential. Schiff bases containing the sulfonamide moiety have been reported to exhibit antifungal activity. nih.govresearchgate.net A study on novel matrine (B1676216) derivatives incorporating a benzenesulfonamide group demonstrated exceptional inhibitory activity against Candida albicans. nih.gov The most potent compound from this series showed a MIC value of 0.062 mg/mL, which was significantly lower than that of the clinical antibiotic fluconazole. nih.gov

Antifungal Efficacy of this compound Derivatives

| Derivative Class | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Matrine derivative with benzenesulfonamide (Compound 10g) | Candida albicans | 0.062 mg/mL |

| Schiff Bases with sulfonamide moiety | Various fungi | Activity Reported (specific MICs not provided) |

Research on Anticancer Properties

The quest for novel anticancer agents has led to the investigation of this compound derivatives for their potential to inhibit cancer cell growth and target tumor-specific enzymes.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative effects against various cancer cell lines. For instance, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity. Among these, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cell lines. nih.gov In some cases, the activity of these derivatives surpassed that of the standard anticancer drug etoposide. nih.gov Specifically, the 4-methoxy derivative was more potent against SK-N-MC and T-47D cells than etoposide. nih.gov Furthermore, pentafluoro derivatives in this series exhibited higher antiproliferative activity against HCT-116 and CCRF-CEM cells than doxorubicin. nih.gov

In another study, new benzenesulphonohydrazide derivatives were synthesized and tested against several tumor cell lines, including 769-P (renal), HepG2 (hepatic), and NCI-H2170 (lung). nih.gov Compound 4 in this series, which featured fluorine and bromine substituents on the phenyl ring, showed the highest cytotoxicity across all tested tumor cell lines with high selectivity. nih.gov Another compound, compound 2, also demonstrated significant antiproliferative activity and high selectivity towards the cancer cell lines. nih.gov

Additionally, a novel series of substituted pyrimidine (B1678525) compounds with a terminal arylsulfonamido moiety were evaluated. One compound, with a p-chlorobenzenesulfonamido group, exhibited broad-spectrum antiproliferative activity against numerous cancer cell lines, including leukemia, breast cancer, and colon cancer lines. tandfonline.com

Recent research on derivatives of 3-amino-4-hydroxybenzenesulfonamide has also shown promising results. These compounds were tested on human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. researchgate.net The study identified several compounds with significant activity, particularly in 2D and 3D cultures of glioblastoma and breast cancer cells. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231, T-47D, SK-N-MC | Higher antiproliferative activity against SK-N-MC and T-47D cells compared to etoposide. | nih.gov |

| Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | HCT-116, CCRF-CEM | Higher antiproliferative activity than doxorubicin. | nih.gov |

| Benzenesulphonohydrazide derivative (Compound 4) | 769-P, HepG2, NCI-H2170 | Highest cytotoxicity and high selectivity across all tested tumor cell lines. | nih.gov |

| Pyrimidine derivative with p-chlorobenzenesulfonamido moiety | Leukemia, Breast, Colon | Broad-spectrum antiproliferative activity. | tandfonline.com |

| 3-Amino-4-hydroxybenzenesulfonamide derivatives | U-87, MDA-MB-231, PPC-1 | Significant activity in 2D and 3D glioblastoma and breast cancer cell cultures. | researchgate.net |

Targeting Tumor-Associated Carbonic Anhydrases

A significant area of research for this compound derivatives in oncology is their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. plos.orgtandfonline.comnih.gov These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor progression by regulating pH. plos.orgtandfonline.com The sulfonamide group is a key pharmacophore for CA inhibitors. mdpi.commdpi.com

Ureido-substituted benzenesulfonamides have been identified as potent and selective inhibitors of recombinant CA IX and CA XII. plos.org These inhibitors have demonstrated both anti-proliferative and anti-metastatic properties in preclinical models. plos.org Structural studies have provided insights into the selective inhibition of CA IX over the off-target CA II by these ureido-substituted derivatives. plos.org

Further research has focused on developing sulfonamides that are highly selective for the tumor-associated isoforms to minimize side effects. tandfonline.com For example, a series of benzothiazole-based sulfonamides showed good inhibitory activity against CA IX and CA XII with selectivity over the cytosolic isoforms CA I and II. tandfonline.com Similarly, biphenyl- and benzylphenyl-substituted sulfonamides have demonstrated high selectivity for CA IX and CA XII. mdpi.com One such compound, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide, exhibited an exceptionally low Ki value of 1.0 nM for hCA XII. mdpi.com

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and their affinity for various human carbonic anhydrases was measured. mdpi.comnih.gov These studies aimed to identify compounds with selectivity for different isoenzymes, which could then be correlated with their anticancer activity in different cancer cell models. mdpi.comnih.gov The research highlighted that achieving selectivity towards specific CAs is important for higher activity in more tumor-relevant in vitro models. mdpi.com

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrases by this compound Derivatives

| Derivative Class | Target Isoforms | Key Findings | Reference(s) |

|---|---|---|---|

| Ureido-substituted benzenesulfonamides | CA IX, CA XII | Potent and selective inhibitors with anti-proliferative and anti-metastatic properties. | plos.org |

| Benzothiazole-based sulfonamides | CA IX, CA XII | Good inhibitory activity and selectivity over cytosolic isoforms CA I and II. | tandfonline.com |

| Biphenyl- and benzylphenyl-substituted sulfonamides | CA IX, CA XII | High selectivity for tumor-associated isoforms. | mdpi.com |

| 3-Amino-4-hydroxybenzenesulfonamide derivatives | Multiple CAs | Showed varying affinities for different CA isoenzymes, highlighting the potential for developing selective inhibitors. | mdpi.comnih.gov |

Exploration of Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives has also been a subject of investigation. The core structure is recognized for its potential to exhibit anti-inflammatory properties. ontosight.ai For instance, 4-hydroxylaminobenzenesulfonamide has been studied for its potential anti-inflammatory effects, which may be attributed to the hydroxylamino group's ability to scavenge free radicals. ontosight.ai

Derivatives of 3-amino-4-hydroxybenzenesulfonamide, specifically Schiff bases, are reported to possess a broad range of biological activities, including anti-inflammatory properties. mdpi.comnih.gov Some benzenesulfonamide derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. ontosight.ai Research has also indicated that some derivatives can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase.

Studies on Other Biological Activities

Beyond anticancer and anti-inflammatory research, the versatile scaffold of this compound has been explored for other therapeutic applications.

Antidiabetic Potential

Several studies have focused on the synthesis of sulfonamide-containing molecules as potential antidiabetic agents. nih.gov One of the primary mechanisms explored is the inhibition of the α-glucosidase enzyme. nih.govresearchgate.net A series of novel sulfonamide derivatives were synthesized and showed excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the reference drug acarbose (B1664774). nih.govresearchgate.net

Another target for the antidiabetic potential of these derivatives is protein tyrosine phosphatase-1B (PTP1B), a negative regulator in insulin (B600854) signaling pathways. rsc.org Novel benzenesulfonamide derivatives have been designed and shown to exhibit significant antidiabetic and anti-obesity effects, along with a reduction in oxidative stress and inflammatory markers. rsc.org Furthermore, coumarin-based sulfonamide derivatives have been investigated as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov

Table 3: Antidiabetic Activity of this compound Derivatives

| Derivative Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Imine-linked sulfonamides | α-glucosidase inhibition | More potent than acarbose in inhibiting α-glucosidase. | nih.govresearchgate.net |

| Benzenesulfonamide derivatives | PTP1B inhibition | Significant antidiabetic, anti-obesity, and antioxidant effects. | rsc.org |

| Coumarin-based sulfonamides | DPP-IV inhibition | Significant DPP-IV binding ability and enzyme inhibition. | nih.gov |

Modulation of Neurodegenerative Disease Pathways

The sulfonamide scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net Sulfonamide derivatives have been reported as prospective agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, and by exhibiting antioxidant and anti-inflammatory properties. researchgate.net Some derivatives have also shown the ability to reduce the aggregation of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. researchgate.net

Quinoline-based sulfonamide hybrids have been studied as multi-targeting agents for both Alzheimer's and Parkinson's diseases, showing inhibitory activity against monoamine oxidases (MAO-A and MAO-B) in addition to cholinesterases. mdpi.comrsc.org Furthermore, research has identified certain sulfonamide derivatives that can prevent the fibril formation of α-synuclein, which is implicated in Parkinson's disease. nih.gov A large-scale study also suggested a potential inverse association between the use of plain sulfonamide diuretics and the risk of Parkinson's disease. neurologylive.com

Antimalarial Activity

The search for novel antimalarial agents has led researchers to explore various chemical scaffolds, including those containing a primary benzenesulfonamide fragment. While the sulfonamide functional group is present in the clinically used antimalarial drug sulfadoxine, these are secondary sulfonamides and are structurally distinct from primary sulfonamides in their potential interactions with protein targets. core.ac.uk

Recent studies have identified several primary benzenesulfonamide derivatives with in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. core.ac.uk Some Schiff base derivatives of sulfonamides have also been reported to exhibit antimalarial properties. nih.govresearchgate.netmdpi.comresearchgate.net For instance, a small library of primary benzenesulfonamides yielded compounds with an in vitro 50% inhibitory concentration (IC50) of approximately 1 μM against P. falciparum. core.ac.uk

One notable compound, 4-(3,4-dichlorophenylureido)thioureido-benzenesulfonamide, demonstrated promising efficacy in a mouse model of malaria caused by Plasmodium berghei, with a 50% inhibitory dose (ID50) of 10 mg/kg. core.ac.uk This highlights the potential of the primary benzenesulfonamide scaffold as a starting point for the development of new antimalarial drugs. core.ac.uk

Derivatives of N-benzoyl-2-hydroxybenzamide, which can be considered structurally related to sulfonamides, have also shown efficacy against P. falciparum, including chloroquine-resistant strains. asm.org The activity of these compounds suggests that targeting pathways in the parasite beyond those affected by traditional antimalarials is a viable strategy. asm.org

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate their interactions with specific molecular targets and their influence on essential biochemical and cellular pathways.

Target Binding and Interaction Mechanisms

The sulfonamide group is a key pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes. mdpi.com This interaction is a critical aspect of the mechanism of action for many sulfonamide-based drugs. In the context of antimalarial activity, molecular docking studies have explored the binding of sulfonamide derivatives to key glycolytic enzymes in Plasmodium falciparum, such as aldolase (B8822740) (ALD), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and triosephosphate isomerase (TPI). scirp.org The parasite's heavy reliance on glycolysis for energy makes these enzymes attractive drug targets. scirp.org

While some sulfonamide derivatives have shown high binding affinities for these enzymes, achieving selectivity for the parasite's enzymes over their human counterparts remains a challenge due to the high degree of structural conservation. scirp.org However, subtle differences in the crystal structures, such as a wider cofactor binding pocket in the Plasmodium lactate (B86563) dehydrogenase, offer opportunities for the design of selective inhibitors. scirp.org

Beyond glycolysis, other potential targets for sulfonamide derivatives in Plasmodium include cysteine proteases like falcipain-2, which are essential for hemoglobin degradation by the parasite.

Disruption or Modulation of Essential Biochemical Pathways

The primary mechanism of action for sulfonamide antimicrobials is the disruption of the folate biosynthesis pathway. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. While this is a well-established mechanism for antibacterial sulfonamides, its relevance to the antimalarial activity of this compound derivatives is an area of ongoing investigation.

Additionally, the ability of some sulfonamide derivatives to inhibit carbonic anhydrases (CAs) is another important aspect of their biological activity. nih.govmdpi.commdpi.com CAs are involved in a variety of physiological processes, and their inhibition can have significant therapeutic effects. mdpi.com The role of CA inhibition in the antimalarial activity of these compounds is not yet fully understood but represents a potential mechanism of action.

Cellular Responses and Signaling Pathway Modulation (e.g., NF-κB, ISRE)

Research has shown that certain bis-aryl sulfonamide derivatives can modulate key immune signaling pathways, such as the nuclear factor kappa B (NF-κB) and the interferon-stimulated response element (ISRE) pathways. nih.gov These pathways are crucial for the innate immune response to pathogens.

Specifically, some sulfonamide compounds have been identified that can prolong the activation of the NF-κB pathway induced by lipopolysaccharide (LPS) and enhance the signaling of the ISRE pathway in response to interferon-α (IFN-α). nih.gov For example, one potent bis-aryl sulfonamide was found to enhance NF-κB and ISRE activation in the presence of their respective stimuli, although it had no activity on its own. nih.gov This suggests a role as a co-adjuvant, augmenting the primary immune response. nih.gov The modulation of these pathways could be a contributing factor to the in vivo efficacy of certain sulfonamide derivatives against infections.

Involvement in N-Reductive Drug Metabolism (e.g., mARC enzyme)

The mitochondrial amidoxime (B1450833) reducing component (mARC) is a molybdenum-containing enzyme system involved in N-reductive drug metabolism. researchgate.netnih.gov This system, which also includes cytochrome b5 and cytochrome b5 reductase, is capable of reducing N-oxygenated compounds, including N-hydroxy-sulfonamides. researchgate.netnih.gov

This enzymatic reduction can have significant implications for drug activity. For instance, N-hydroxy-valdecoxib, an N-hydroxy-sulfonamide derivative, acts as a prodrug that is reduced by mARC to its pharmacologically active metabolite, valdecoxib, a COX-2 inhibitor. nih.gov This N-reductive activation highlights the importance of mARC in the metabolism and bioactivation of certain sulfonamide-based drugs. nih.gov The mARC enzyme system is considered a counterpart to the oxidative metabolism carried out by cytochrome P450 enzymes. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Correlation between Structural Features and Specific Biological Potency and Selectivity

Optimization for Target Binding Affinity

The 4-hydroxybenzenesulfonamide core structure serves as a valuable starting point, or scaffold, for structure-activity relationship (SAR) studies. mdpi.comnih.gov These investigations are crucial for understanding how chemical structure relates to biological activity and for guiding the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov A primary focus of these studies has been the optimization of binding affinity to various enzyme targets, particularly human carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. mdpi.comnih.gov

Modifications to the this compound scaffold have demonstrated significant impacts on binding affinity and selectivity for different CA isoenzymes. For instance, in a series of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives, the introduction of different substituents led to varied binding profiles. mdpi.com A parent compound with a phenyl substituent showed moderate affinity for CAII, CAIV, CAIX, and CAXIV isoenzymes. mdpi.com Replacing the phenyl group with a 4-chlorophenyl substituent slightly improved binding, whereas 3-fluorophenyl and 4-methoxyphenyl (B3050149) substitutions did not have a significant effect. mdpi.com

Further SAR studies on this series revealed that compounds containing an ether group generally exhibited better binding to CAIV, CAIX, and CAXIV. mdpi.com In contrast, derivatives incorporating a benzimidazole (B57391) fragment showed strong interactions with the CAVB isoenzyme. mdpi.com One dimeric compound, in particular, was identified as a potent binder to CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constants (Kd) in the nanomolar to sub-micromolar range. mdpi.com

The position of the hydroxyl group is also critical. Crystallographic studies have suggested that the para-hydroxyl group can be unfavorably oriented in the active site of CAII, pointing towards a hydrophobic region. nih.gov Deletion of this hydroxyl group in analogous compounds was found to improve affinity for the CA active site. nih.gov

The following table summarizes the binding affinities of selected 3-amino-4-hydroxybenzenesulfonamide derivatives for various human carbonic anhydrase isoenzymes, illustrating the principles of SAR. mdpi.com

| Compound Modification/Fragment | Target Isoenzyme | Dissociation Constant (Kd, µM) |

| Phenyl substituent (Parent compound 2) | CAII | 16-28 |

| 4-Chlorophenyl substituent (Compound 4) | CAII, CAIV, CAIX, CAXIV | 11-22 |

| Benzimidazole fragment (Compound 26) | CAVA | 1.1-4.9 |

| Ketoxime derivatives (Compounds 15, 16, 17) | CAIX | 1.5-4.8 |

| Dimer structure (Compound 18) | CAI | 0.0077 |

| Dimer structure (Compound 18) | CAII | 0.53 |

This table presents a selection of data to illustrate structure-activity relationships. For a complete dataset, refer to the source material. mdpi.com

Rational Design Strategies

The this compound scaffold is a cornerstone in various rational design strategies aimed at creating novel molecules with specific biological activities.

Molecular Hybridization Approach

Molecular hybridization involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid compound with potentially enhanced or synergistic effects. sci-hub.seresearchgate.net The this compound moiety, a well-established zinc-binding group, has been hybridized with other privileged scaffolds, such as indole (B1671886) and chalcone (B49325), to develop novel CA inhibitors. researchgate.netnih.gov

For example, one study reported the hybridization of an indole moiety with the benzenesulfonamide (B165840) group via a flexible amide linker. nih.gov This approach aimed to create novel small molecules with the potential to inhibit various CA isoforms. The resulting hybrids demonstrated potent and selective inhibition against the hCA II isoform, with the most potent compound exhibiting an inhibitory constant (Ki) of 5.9 nM. nih.gov Another research effort synthesized a series of novel sulfonamides by incorporating saccharin (B28170) and acesulfame (B1210027) K, demonstrating that hybridization can lead to good selectivity for tumor-associated CA IX and XII over other isoforms. sci-hub.se

The rationale for this strategy is that the sulfonamide portion ensures interaction with the zinc ion in the enzyme's active site, while the hybridized moiety can form additional interactions with residues in and around the active site, thereby increasing potency and modulating selectivity. sci-hub.senih.gov

Scaffold Optimization and Lead Compound Development

The this compound structure frequently serves as a lead compound, which is a starting point for chemical modifications to develop more effective drug candidates. mdpi.comnih.gov This process of scaffold optimization involves systematically altering the lead structure to improve its affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.govunimi.it

One research group initiated medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold to develop potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov Their work resulted in compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov

In another example, this compound was used as a starting material in the synthesis of pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme upregulated in many cancers. nih.gov The process involved alkylating this compound with phenacyl bromide, followed by a series of reactions to construct the final pyrazole-based inhibitor. nih.gov This demonstrates how the original scaffold can be extensively modified to create a completely new chemical entity targeting a different class of enzymes. nih.gov

Similarly, the 2-aminophenol-4-sulfonamide scaffold was used to develop ureido-containing compounds designed to have enhanced selectivity for specific CA isoenzymes. unifi.it The design included a phenolic hydroxyl group intended to form a stable intramolecular hydrogen bond, restricting rotation and presenting a preferential conformation for binding within the enzyme's active site. unifi.it

Design of Affinity Probes

Affinity probes are essential tools in chemical biology for identifying and studying the interactions of small molecules with their protein targets. These probes are typically derived from a known active compound by attaching an identifiable tag, such as a fluorescent molecule or biotin (B1667282). nih.gov

Structure-activity relationship data can guide the design of such probes. For instance, in a series of bis-aryl sulfonamides, SAR studies identified a suitable position on the molecule for introducing a tag without significantly compromising its biological activity. nih.gov Although the parent compound in this specific study was not this compound, the principles are directly applicable. The study led to the successful synthesis of fluorescein-labeled, rhodamine-labeled, and biotin-labeled affinity probes. nih.gov Another compound was derivatized to include an alkyne handle, designed for use in click chemistry reactions, a powerful method for tagging molecules in complex biological systems. nih.gov The resulting alkyne and biotin probes were evaluated and found to be ideal candidates for future studies to investigate the molecular targets of the sulfonamide series. nih.gov

Computational and in Silico Research Methodologies

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is particularly useful in drug design for modeling the interaction between a small molecule ligand and a protein's active site.

The primary mechanism by which 4-Hydroxybenzenesulfonamide and its derivatives exert their biological effects is through the inhibition of enzymes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) is a crucial zinc-binding group (ZBG) that anchors the molecule within the enzyme's active site. nih.gov

Structural studies, including X-ray crystallography, have provided a detailed picture of these interactions. The Protein Data Bank (PDB) entry 6RIG details the complex of this compound with human Carbonic Anhydrase II (hCA II). rcsb.org In this structure, the sulfonamide moiety directly coordinates with the catalytic Zn²⁺ ion in the active site. The nitrogen atom of the sulfonamide deprotonates and forms a strong bond with the zinc ion. nih.gov

Further stabilizing interactions are observed between the ligand and the amino acid residues of the active site. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Threonine 199. The aromatic ring of this compound engages in van der Waals interactions with hydrophobic residues, while the 4-hydroxy group can form additional hydrogen bonds with nearby residues, enhancing binding affinity and potentially contributing to isoform selectivity. acs.org

| Interaction Type | Ligand Group | Protein Residue/Component | Reference |

|---|---|---|---|

| Ionic/Coordinate Bond | Sulfonamide Nitrogen | Catalytic Zn²⁺ Ion | nih.govrcsb.org |

| Hydrogen Bond | Sulfonamide Oxygens | Thr-199 (Backbone NH) | chemrxiv.org |

| Hydrogen Bond | 4-Hydroxy Group | Thr-200, Gln-92 | rcsb.org |

| Van der Waals Interactions | Phenyl Ring | Val-121, Val-143, Leu-198 | rcsb.org |

Based on the ligand-protein interaction analysis, the inhibitory mechanism of this compound is predicted to be competitive inhibition. By occupying the active site and binding to the essential zinc cofactor, the molecule prevents the natural substrate (carbon dioxide) from accessing the catalytic machinery. The sulfonamide group mimics the transition state of the CO₂ hydration reaction, leading to potent inhibition of the enzyme's function. This mechanism is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds. nih.govncsu.edu

For benzenesulfonamide (B165840) derivatives, QSAR models are frequently employed to predict their inhibitory potency against various enzyme targets, such as matrix metalloproteinases (MMPs) and carbonic anhydrases. nih.gov Descriptors commonly used in these models include:

Topological descriptors: Describing atomic connectivity and branching.

Electronic descriptors: Such as partial charges and orbital energies, which are crucial for interactions like those involving the sulfonamide group.

Hydrophobic descriptors: Like the partition coefficient (logP), which influences how the molecule interacts with nonpolar pockets in the active site.

While specific QSAR models exclusively for this compound are not extensively published, the principles are broadly applied to its derivatives. For instance, models developed for arylsulfonamides demonstrate that variations in substituents on the phenyl ring significantly impact inhibitory activity against targets like MMP-2. nih.gov Such models can guide the synthesis of more potent and selective inhibitors by predicting the effects of structural modifications. toxstrategies.com

Prediction of Activity Spectra for Biological Activity

Beyond single-target interactions, computational tools can predict a broad spectrum of potential biological activities for a given molecule. Software like PASS (Prediction of Activity Spectra for Substances) analyzes a compound's structure against a vast database of known structure-activity relationships to generate a list of probable pharmacological effects, mechanisms of action, and even side effects. nih.govbmc-rm.orgakosgmbh.de

The prediction is based on the premise that the structure of a molecule determines its biological activity profile. researchgate.net For this compound, a PASS prediction would likely highlight its potential as a:

Carbonic anhydrase inhibitor

Anticonvulsant

Diuretic

Antineoplastic agent nih.gov

These predictions are presented as probabilities (Pa for "probably active" and Pi for "probably inactive"). A high Pa value for a specific activity suggests that the compound is a promising candidate for further investigation for that therapeutic purpose. researchgate.net This approach allows researchers to identify new potential applications for existing chemical scaffolds. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov This early assessment helps to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later stages of drug development. sciensage.infonih.gov

For this compound, various ADME parameters can be predicted using online servers and specialized software. mdpi.com

| ADME Property | Parameter | Predicted Value/Classification | Implication | Reference |

|---|---|---|---|---|

| Absorption | Water Solubility | High | Good dissolution in the gastrointestinal tract. | sciensage.info |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut. | nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | No/Low | Unlikely to cause significant central nervous system effects. | nih.gov |

| Plasma Protein Binding | Moderate | A fraction of the compound will be free to interact with targets. | mdpi.com | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicted inhibitor of some isoforms (e.g., CYP2C9) | Potential for drug-drug interactions. | mdpi.com |

| CYP Substrate | Predicted substrate for some isoforms | Metabolism likely mediated by CYP enzymes. | mdpi.com | |

| Excretion | Renal Excretion | Likely | As a water-soluble compound, it is expected to be cleared by the kidneys. | researchgate.net |

In Silico Toxicity Predictions

In silico toxicology uses computational models to forecast the potential adverse effects of chemicals, reducing the need for extensive and costly animal testing in the early stages of research. nih.govimmunocure.us These predictions cover various toxicity endpoints. instem.com

For this compound, toxicity predictions can be generated using QSAR-based tools and expert systems like ProTox-II or other commercial and open-source platforms. mdpi.com

| Toxicity Endpoint | Predicted Outcome | Predicted LD₅₀ (Oral, Rat) | Toxicity Class (GHS) | Reference |

|---|---|---|---|---|

| Hepatotoxicity | Inactive/Low Probability | - | - | immunocure.usrsc.org |

| Carcinogenicity | Inactive/Low Probability | - | - | immunocure.usmdpi.com |

| Mutagenicity (AMES Test) | Inactive/Low Probability | - | - | immunocure.usrsc.org |

| Oral Toxicity | Active | ~1200 mg/kg | Class IV: Harmful if swallowed (300 < LD₅₀ ≤ 2000) | mdpi.com |

The in silico predictions suggest that this compound has a relatively low probability of causing organ-specific toxicity like liver damage, or of being carcinogenic or mutagenic. immunocure.usrsc.org However, it is predicted to have moderate acute oral toxicity. mdpi.com These computational assessments are crucial for flagging potential hazards and guiding the design of safer chemical analogues. instem.com

Drug Likeness and Bioavailability Radar Analysis

Drug likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on rules such as Lipinski's Rule of Five, which considers factors like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Bioavailability radar analysis offers a visual representation of a compound's drug-likeness. researchgate.netsciensage.info This graphical method plots key physicochemical properties on a radar chart, with a "sweet spot" or ideal range for oral bioavailability depicted as a colored area. mdpi.com The properties typically included are:

Lipophilicity (LIPO): Often expressed as XLOGP3, with an ideal range typically between -0.7 and +5.0. mdpi.com

Size (SIZE): Molecular weight (MW), with a preferred range of 150 to 500 g/mol . mdpi.com

Polarity (POLAR): Total Polar Surface Area (TPSA), ideally between 20 and 130 Ų. mdpi.com

Solubility (INSOLU): The logarithm of the molar solubility in water (log S), which should not be higher than 6. mdpi.com

Saturation (INSATU): The fraction of carbons in the sp3 hybridization, which should be at least 0.25. mdpi.com

Flexibility (FLEX): The number of rotatable bonds, with a preferred maximum of 9. mdpi.com

A compound whose radar plot falls entirely within the designated pink area is considered to have favorable physicochemical properties for oral bioavailability. sciensage.info

Research on derivatives of this compound has utilized these in silico tools to predict their potential as drug candidates. For instance, studies have shown that while some derivatives may not have all their properties within the ideal pink area, they can still be comparable to existing drugs. nih.govacs.org The SwissADME predictor is a commonly used tool for generating these bioavailability radar plots. nih.govacs.org

In one study, derivatives of this compound were synthesized and evaluated for their drug-likeness. mdpi.com The bioavailability score for most of the tested compounds was approximately 0.55, with some exceptions having a score of 0.17. mdpi.com Several of these compounds showed good oral bioavailability with only two violations of Lipinski's rule of five and drug-likeness scores ranging from -0.13 to 1.24. mdpi.com

The following table summarizes the key parameters used in bioavailability radar analysis and their ideal ranges for oral drug-likeness:

| Parameter | Description | Ideal Range for Oral Bioavailability |

| LIPO | Lipophilicity (XLOGP3) | -0.7 to +5.0 |

| SIZE | Molecular Weight ( g/mol ) | 150 to 500 |

| POLAR | Total Polar Surface Area (Ų) | 20 to 130 |

| INSOLU | Insolubility (log S) | Not higher than 6 |

| INSATU | Unsaturation (Fraction of Csp3) | At least 0.25 |

| FLEX | Flexibility (Number of Rotatable Bonds) | No more than 9 |

Table 1: Parameters for Bioavailability Radar Analysis

It is important to note that while these computational predictions are valuable, they are part of a broader assessment that includes in vitro and in vivo studies to fully characterize the pharmacological profile of a compound.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Lead Compound and Scaffold in New Drug Development

4-Hydroxybenzenesulfonamide serves as a crucial lead compound and a versatile scaffold in the development of new drugs. mdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The structure of this compound, featuring both hydrophilic (hydroxyl) and lipophilic (aromatic ring) regions, can enhance the pharmacokinetic properties of its derivatives, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comresearchgate.net

This compound provides an excellent framework for structure-activity relationship (SAR) studies. mdpi.comnih.gov SAR studies are fundamental to medicinal chemistry, exploring the relationship between the chemical structure of a molecule and its biological activity. By systematically modifying the this compound scaffold, researchers can rationally design more potent and selective drugs. mdpi.comresearchgate.net For instance, researchers have investigated para-substituted benzenesulfonamides with modified 5-oxopyrrolidine fragments as carbonic anhydrase (CA) inhibitors, demonstrating how modifications to the core structure can lead to compounds with potent and selective binding to specific enzyme isoforms. mdpi.comnih.gov

Design and Optimization of Therapeutic Agents

The this compound scaffold has been instrumental in the design and optimization of a wide array of therapeutic agents targeting various diseases.

A primary application of this compound derivatives is in the development of antiglaucoma agents. acs.orgmdpi.com Glaucoma is often associated with elevated intraocular pressure (IOP), and carbonic anhydrase inhibitors (CAIs) are a key class of drugs used to manage it. mdpi.com Primary sulfonamides are the main class of CAIs, with several derivatives used clinically for decades as antiglaucoma drugs. acs.orgnih.gov

Researchers have synthesized series of 4-sulfamoylphenyl-ω-aminoalkyl ethers starting from this compound. acs.orgnih.gov These compounds have shown effective inhibitory action against physiologically relevant carbonic anhydrase isoforms such as hCA I, II, IX, and XII. acs.orgnih.gov Many of these newly synthesized compounds demonstrated highly effective, low nanomolar inhibition of these CA isoforms. acs.org For example, while some derivatives showed medium potency against the physiologically dominant hCA II, others were more effective than the clinically used drug acetazolamide, with inhibition constants (Kᵢ) ranging from 3.9 to 8.9 nM. acs.orgnih.gov The topical administration of selective hCA II inhibitors like dorzolamide (B1670892) and brinzolamide (B135381) is a common clinical practice to regulate aqueous humor production and IOP. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives Data based on research into 4-sulfamoylphenyl-ω-aminoalkyl ethers.

| Compound Group | Target Isoform | Inhibition Potency (KI) | Comparison to Standard |

| BOC-protected derivatives (4a-4e) | hCA II | 3.9 - 8.9 nM | More effective than Acetazolamide |

| Aminoalkyl ethers (5a, 5b, 9a, 9b) | hCA II | 36.6 - 215 nM | Medium potency |

| Various derivatives | hCA I | Nanomolar range | Effective inhibition |

| Various derivatives | hCA IV | Effective inhibition | Comparable to clinical drugs |

The this compound scaffold is also a key component in the design of antitumor and antimetastatic agents. mdpi.comnih.gov This is largely due to its role in developing inhibitors for specific carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumors. acs.orgnih.govnih.gov The limited presence of hCA IX in normal tissues makes it an excellent target for developing new anticancer drugs. nih.gov

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and tested for their anticancer activity. mdpi.comresearchgate.netnih.gov These compounds, which include Schiff bases, aminoketones, and imidazoles, were evaluated for their binding affinity to various CA isoenzymes and their effect on the viability of cancer cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). mdpi.comresearchgate.netnih.gov Some of these derivatives showed significant inhibitory effects against cancer cell lines, with some exhibiting high selectivity against breast cancer cells. nih.gov For instance, certain aryl thiazolone–benzenesulfonamides demonstrated excellent inhibition against CA IX with IC₅₀ values in the nanomolar range and were able to induce apoptosis in breast cancer cells. nih.gov

Research has also focused on developing ureido-substituted benzenesulfonamides based on the 2-aminophenol-4-sulfonamide scaffold to enhance selectivity for hCAs. unifi.it One such compound, when tested in an in vivo model of breast cancer, showed a significant effect on tumor growth, comparable to other known CA IX inhibitors. unifi.it

Table 2: Activity of this compound Derivatives as Antitumor Agents

| Derivative Class | Target Cancer Cell Line | Observed Effect | Mechanism of Action |

| Schiff base / Aminoketone | Glioblastoma (U-87), Breast Cancer (MDA-MB-231) | Reduced cell viability, slowed spheroid growth mdpi.comnih.gov | Inhibition of multiple CAs mdpi.com |

| Aryl thiazolone–benzenesulfonamides | Breast Cancer (MDA-MB-231, MCF-7) | Significant inhibitory effect (IC₅₀ 1.52–6.31 μM) nih.gov | Selective CA IX inhibition, apoptosis induction nih.gov |

| 3-(3-Benzylureido)-4-hydroxybenzenesulfonamide | Breast Cancer (4T1 model) | Inhibition of primary tumor growth unifi.it | CA IX inhibition unifi.it |